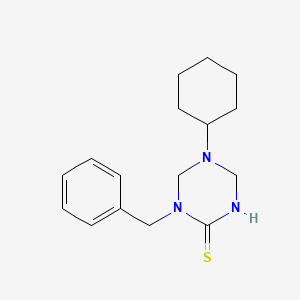
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.46 g/mol. This compound has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione is not fully understood. However, it is known to interact with specific molecular targets in cells, leading to various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to modulate the activity of certain enzymes and receptors, leading to the regulation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione in lab experiments include its high purity, solubility in organic solvents, and well-defined chemical structure. The compound can be easily synthesized and purified, making it a suitable candidate for various scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the research on 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione. One direction is to investigate its potential as a new class of drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a new type of polymer material for various applications. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione involves the reaction of benzyl isothiocyanate and cyclohexylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, it has been studied for its potential as a new class of drugs that target specific molecular pathways. In material science, it has been investigated for its potential as a new type of polymer material.
Propriétés
IUPAC Name |
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-16-17-12-19(15-9-5-2-6-10-15)13-18(16)11-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLMPOMDPDOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B5857865.png)

![N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5857880.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)